molecular formula C10H8O3 B2444092 5-methyl-1-benzofuran-3-carboxylic acid CAS No. 93670-26-9

5-methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B2444092
CAS No.: 93670-26-9
M. Wt: 176.171
InChI Key: ZTOSOLQWPWTEEA-UHFFFAOYSA-N
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Description

5-methyl-1-benzofuran-3-carboxylic acid is a derivative of benzofuran, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-benzofuran-3-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods often employ transition-metal catalysis to facilitate the cyclization process .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted benzofuran derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1-benzofuran-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the benzofuran ring. This combination of functional groups contributes to its distinct chemical reactivity and biological activities .

Biological Activity

5-Methyl-1-benzofuran-3-carboxylic acid (CAS No. 6202-83-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C10H10O3C_{10}H_{10}O_3, with a molecular weight of 176.17 g/mol. Its structure features a benzofuran moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC10H10O3C_{10}H_{10}O_3
Molecular Weight176.17 g/mol
CAS Number6202-83-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler benzofuran derivatives. Various methods have been reported, including the use of dimethyl sulfate for methylation reactions, which yield derivatives with enhanced biological properties .

Biological Activity

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study evaluated several benzofuran derivatives, including those related to this compound, against various cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma). The findings revealed that certain derivatives showed notable cytotoxic effects, with IC50 values indicating their potency against cancer cells .

Mechanism of Action

The mechanism underlying the anticancer activity of these compounds may involve apoptosis induction through caspase activation. For instance, compounds derived from benzofuran structures were shown to activate caspase 3/7 significantly in treated cancer cells, suggesting a pathway for programmed cell death . Additionally, some studies propose that these compounds may interact with genomic DNA, potentially leading to DNA intercalation and subsequent cytotoxic effects .

Antimicrobial Activity

In addition to anticancer properties, this compound has been assessed for antimicrobial activity. Various derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 50 to 200 μg/mL against selected microbial strains .

Case Studies

  • Anticancer Efficacy : A study on a series of benzofuran derivatives found that specific modifications increased their cytotoxicity against ovarian cancer cell lines (A2780). The study highlighted the importance of structural features in enhancing biological activity .
  • Antimicrobial Testing : In another investigation, several benzofuran derivatives were tested against common pathogens. Compounds exhibited varying degrees of antimicrobial activity, with some showing significant inhibition against Candida species at MIC values as low as 100 μg/mL .

Properties

IUPAC Name

5-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)8(5-13-9)10(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOSOLQWPWTEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93670-26-9
Record name 5-methyl-1-benzofuran-3-carboxylic acid
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